Product packaging for 7-Sulfamoylheptanoic acid(Cat. No.:CAS No. 860315-16-8)

7-Sulfamoylheptanoic acid

Cat. No.: B1528948
CAS No.: 860315-16-8
M. Wt: 209.27 g/mol
InChI Key: QZTOPAGRUAPHBS-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid and Sulfonamide Chemistry

7-Sulfamoylheptanoic acid is a hybrid molecule that incorporates a seven-carbon aliphatic chain, characteristic of a medium-chain fatty acid, and a terminal sulfamoyl group (-SO₂NH₂). drugbank.comdergipark.org.tr Fatty acids are fundamental building blocks in biological systems, and their derivatives are integral to numerous cellular processes. researchgate.net Heptanoic acid, a saturated fatty acid, provides a flexible and lipophilic scaffold. drugbank.com

The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents. wikipedia.orgekb.eg This functional group is known to interact with various biological targets, contributing to the pharmacological properties of many drugs. tandfonline.com The combination of a fatty acid chain with a sulfonamide moiety in this compound suggests the potential for unique physicochemical properties and biological activities, distinct from its parent structures.

Historical Trajectories of Sulfamoyl Analog Research

The journey of sulfonamide research began in the early 20th century with the discovery of Prontosil, the first commercially available antibacterial agent. huvepharma.comopenaccesspub.org This groundbreaking discovery, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo cleavage of the azo dye Prontosil released the active antibacterial agent, sulfanilamide (B372717). openaccesspub.orgebsco.com This finding triggered a "sulfa craze," leading to the synthesis of thousands of sulfanilamide derivatives and revolutionizing the treatment of bacterial infections prior to the widespread availability of penicillin. wikipedia.orghuvepharma.com

Over the decades, research expanded beyond antibacterial applications, leading to the development of sulfonamide-based drugs for a variety of conditions, including diuretics, and anticonvulsants. wikipedia.orgekb.egbrill.com This extensive history underscores the versatility of the sulfonamide pharmacophore and provides a strong foundation for investigating novel analogs like this compound. openaccesspub.orgbrill.com

Significance of the Heptanoic Acid Scaffold in Chemical Biology Research

The heptanoic acid scaffold, a seven-carbon carboxylic acid, is classified as a medium-chain fatty acid. drugbank.comdrugbank.com Such fatty acids and their derivatives are of interest in chemical biology and drug discovery due to their ability to influence a compound's pharmacokinetic and pharmacodynamic properties. ontosight.aiontosight.ai The lipophilic nature of the heptanoic acid chain can facilitate passage across cellular membranes. tandfonline.com

Derivatives of heptanoic acid have been explored for various potential applications in medicine and materials science. ontosight.aiontosight.ai For instance, the incorporation of different functional groups onto the heptanoic acid backbone can lead to compounds with tailored biological activities, capable of interacting with specific enzymes or receptors. ontosight.aiontosight.ai The presence of this scaffold in this compound suggests that it may serve as a lipid-like tail, potentially directing the molecule to specific biological compartments or targets.

Current Research Gaps and Opportunities for this compound

This lack of dedicated research presents a clear opportunity. Key areas for future investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives.

Physicochemical Properties: Determining key properties such as solubility, lipophilicity, and stability.

Biological Screening: Evaluating the compound against a wide range of biological targets, including bacterial enzymes, carbonic anhydrases, and other targets known to be modulated by sulfonamides. dergipark.org.trtandfonline.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how changes in the molecule affect its biological activity. tandfonline.com

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying molecular mechanism. tandfonline.com

The exploration of such a novel chemical entity could lead to the discovery of new therapeutic agents or chemical probes to investigate biological processes.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound should aim to comprehensively characterize this molecule and explore its potential applications. The primary objectives of such research would be to:

Establish a robust synthetic methodology: This would enable the production of sufficient quantities of the compound for detailed study and the creation of a library of related derivatives.

Conduct a thorough evaluation of its biological activity: This would involve screening against a diverse panel of assays to identify any potential therapeutic utility, for example, as an antibacterial, anti-inflammatory, or anticancer agent. nih.govfrontiersin.org

Investigate its potential as a lead compound in drug discovery: Should promising biological activity be identified, further studies would focus on optimizing its potency, selectivity, and pharmacokinetic properties. nih.gov

Utilize it as a chemical tool: Even in the absence of direct therapeutic potential, this compound could serve as a valuable tool for probing biological systems, particularly those involving fatty acid metabolism or transport.

By systematically addressing these objectives, the scientific community can unlock the full potential of this under-investigated molecule and pave the way for new discoveries at the interface of chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4S B1528948 7-Sulfamoylheptanoic acid CAS No. 860315-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-sulfamoylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c8-13(11,12)6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTOPAGRUAPHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS(=O)(=O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860315-16-8
Record name 7-sulfamoylheptanoic acid
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Synthetic Methodologies and Chemical Transformations of 7 Sulfamoylheptanoic Acid

Diverse Synthetic Routes to 7-Sulfamoylheptanoic Acid and its Precursors

The synthesis of this compound, a bifunctional molecule featuring a terminal sulfamoyl group and a carboxylic acid, can be approached through several strategic pathways. These routes primarily involve the construction of the sulfamoyl moiety at one end of a seven-carbon chain and the presence or generation of a carboxylic acid at the other. The key challenges lie in the selective functionalization of the terminal positions and ensuring compatibility of the reaction conditions with both functional groups.

Strategies for the Construction of the Sulfamoyl Moiety

The introduction of the sulfamoyl group (-SO₂NH₂) is a critical step in the synthesis of this compound. Several methods have been developed for the sulfamoylation of alcohols, which are logical precursors to the target molecule. A common and effective reagent for this transformation is sulfamoyl chloride (H₂NSO₂Cl). researchgate.net This reagent can be generated in situ for safety reasons, for instance, from the reaction of chlorosulfonyl isocyanate and formic acid. researchgate.net The sulfamoylation of an alcohol, such as a 7-hydroxyheptanoic acid derivative, would typically be carried out in the presence of a base like sodium hydride or an amine base such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). researchgate.netsci-hub.se

An alternative and more recent approach involves the use of activated aryl sulfamates as sulfamoyl group transfer reagents. nih.govorganic-chemistry.org These reagents, which are stable crystalline solids, can sulfamoylate alcohols under mild catalytic conditions using an organic base like N-methylimidazole. nih.govorganic-chemistry.org This method offers good selectivity for primary alcohols, which is relevant for the synthesis of this compound from a precursor like 1,7-heptanediol. nih.gov

A plausible synthetic sequence could, therefore, commence with a protected 7-hydroxyheptanoic acid, for instance, as its methyl or ethyl ester. The terminal hydroxyl group can then be subjected to sulfamoylation using one of the aforementioned methods. Subsequent deprotection of the carboxylic acid would yield the final product.

Carbon Chain Elongation Techniques for Heptanoic Acid Derivatives

The seven-carbon chain of heptanoic acid can be assembled or functionalized using various synthetic methodologies. A common precursor is 7-aminoheptanoic acid, which can be synthesized through several routes, including the reaction of 7-bromoheptanoic acid with ammonia (B1221849) or the hydrolysis of its corresponding lactam, enantholactam, derived from cycloheptanone. google.comgoogle.com The terminal amino group of 7-aminoheptanoic acid could then, in principle, be converted to a sulfamoyl group, although this is a non-trivial transformation.

Another strategy involves starting with a six-carbon chain and elongating it by one carbon. For example, 6-bromohexanoic acid can be converted to its ester, followed by reaction with a cyanide source to yield a 6-cyanohexanoate. The cyano group can then be reduced to an amine, providing a precursor to 7-aminoheptanoic acid, or potentially hydrolyzed to a carboxylic acid after initial chain extension, although this would lead to a dicarboxylic acid. A more direct one-carbon homologation of a 6-aminohexanoate (B3152083) derivative has also been considered via methods like the Arndt-Eistert or Kowalski ester homologation, though protection of the amino group would likely be necessary. chemicalforums.com

The synthesis of 7-hydroxyheptanoic acid and its derivatives, which are key precursors for sulfamoylation, can be achieved through the hydrogenation of 3-(2-furyl)acrylic acid in the presence of a platinum catalyst. google.com This process cleaves the furan (B31954) ring to furnish the desired linear seven-carbon chain with a terminal hydroxyl group. google.com Furthermore, 6-halohexanoic acids can serve as starting points, for instance, in a coupling reaction with a protected mercaptoethanol followed by further manipulations. dtic.mil

Regioselective and Stereoselective Synthesis Approaches

For a linear molecule like this compound, regioselectivity is primarily concerned with the selective functionalization of one terminus over the other. If the synthesis starts from a precursor with two potentially reactive sites, such as 1,7-heptanediol, a regioselective sulfamoylation of one of the primary hydroxyl groups would be required. Methods utilizing activated aryl sulfamates have shown intrinsic selectivity for primary over secondary alcohols, which is a promising feature for such a strategy. nih.govorganic-chemistry.org

Stereoselectivity is not an inherent issue in the synthesis of the achiral this compound itself. However, if chiral centers were to be introduced into the carbon backbone, stereoselective methods would become crucial. For example, the synthesis of chiral amino alcohols often relies on stereoselective C-H amination reactions. mdpi.com While not directly applied to this compound in the reviewed literature, such advanced methods could be adapted to create chiral derivatives.

Derivatization and Functionalization Strategies of this compound

The bifunctional nature of this compound allows for a wide range of chemical modifications at both the carboxylic acid and the sulfamoyl moieties.

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is readily converted into a variety of derivatives. The most common modifications are esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The classical Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst. jove.comoup.com For more sensitive substrates, milder conditions are preferred. For instance, treatment with an alcohol and chlorotrimethylsilane (B32843) provides an effective route to esters for a range of functionalized carboxylic acids. unirioja.es Continuous flow diazotization of amines has also been reported as a mild and efficient method for ester synthesis. organic-chemistry.org

Table 1: Selected Methods for the Esterification of Carboxylic Acids
MethodReagentsKey FeaturesReference
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven reaction; often requires excess alcohol or water removal. jove.com
Chlorotrimethylsilane-mediatedAlcohol, ChlorotrimethylsilaneMild conditions, compatible with various functional groups. unirioja.es
Flow DiazotizationAmine, 1,3-PropanedinitriteContinuous flow protocol, high yields, and good functional group tolerance. organic-chemistry.org

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. Direct thermal condensation is possible but often requires high temperatures. mdpi.com More commonly, coupling reagents are employed. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation. nih.govacs.orgcnr.it The use of silica (B1680970) gel as a solid support under microwave irradiation has been reported as a green methodology for direct amidation. rsc.org

Table 2: Selected Methods for the Amidation of Carboxylic Acids
MethodReagentsKey FeaturesReference
EDC/HOBt CouplingAmine, EDC, HOBtWidely used in peptide synthesis and for functionalized amines. nih.gov
Microwave-assisted/Silica GelAmine, Silica GelGreen chemistry approach, applicable to various acids and amines. rsc.org
Boronic Acid CatalysisAmine, Boronic Acid CatalystCatalytic direct amidation under mild conditions. organic-chemistry.org

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) can be further functionalized, most commonly by substitution on the nitrogen atom. The synthesis of N-substituted sulfamoyl derivatives is a key strategy in drug discovery to modulate the compound's physicochemical and biological properties.

A general approach to N-substituted sulfamoyl compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For instance, a precursor like 7-(chlorosulfonyl)heptanoic acid could be reacted with a variety of amines to generate a library of N-substituted derivatives.

Alternatively, a pre-formed sulfamoyl group can be N-alkylated or N-arylated. This is typically achieved by treating the N-H bond of the sulfamoyl group with a strong base, such as sodium hydride, to generate the corresponding anion, which then acts as a nucleophile towards an alkyl or aryl halide electrophile. researchgate.netjcsp.org.pk This method allows for the introduction of a wide range of substituents onto the sulfamoyl nitrogen. The synthesis of sulfamoylureas is another reported modification, involving the reaction with isocyanates. nih.gov

Table 3: Strategies for N-Substitution of Sulfamoyl Groups
StrategyGeneral ReactionKey FeaturesReference
From Sulfonyl ChlorideR-SO₂Cl + R'R''NH → R-SO₂NR'R''A common and direct method for creating the N-substituted sulfamoyl bond. nih.gov
N-Alkylation/ArylationR-SO₂NH₂ + Base + R'-X → R-SO₂NHR'Allows for modification of a pre-existing sulfamoyl group. researchgate.netjcsp.org.pk
Condensation with IsocyanatesR-SO₂NH₂ + R'-NCO → R-SO₂NHCONHR'Forms sulfamoylurea derivatives. nih.gov

Synthesis of Conjugates and Probes Incorporating this compound

The bifunctional nature of this compound, possessing both a terminal carboxylic acid and a sulfamoyl group, makes it an attractive scaffold for the synthesis of various conjugates and chemical probes. These derivatives are designed to investigate biological systems, track molecular interactions, or serve as targeted therapeutic agents. The synthesis of such molecules typically involves the selective modification of either the carboxylic acid or the sulfamoyl moiety.

The carboxylic acid group is a common handle for conjugation, readily reacting with primary amines to form stable amide bonds. This reaction is widely used to couple molecules to proteins, peptides, fluorescent dyes, or other reporter molecules. fluorofinder.comnih.gov A standard method involves the activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. nih.gov For instance, an NHS ester of this compound can be prepared and subsequently reacted with the amine group of a biomolecule or a fluorescent tag like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govacs.org This strategy has been successfully employed in creating a variety of bioconjugates and probes. nih.gov

The sulfamoyl group (-SO₂NH₂) also offers a potential site for conjugation, although it is generally less reactive than the carboxylic acid. The nitrogen atom of the primary sulfamoyl group can be functionalized, for example, through reactions leading to N-substituted sulfamides.

Fluorescent probes are a significant class of conjugates. A probe designed for a specific biological target might incorporate this compound as a linker between a recognition element and a fluorophore. For example, a fluorescently labeled version could be synthesized for use in fluorescence microscopy to visualize specific cellular components or processes. nih.gov The design of such probes often leverages principles like Fluorescence Resonance Energy Transfer (FRET) to monitor biological events. medcraveonline.com

Below is a table summarizing potential conjugation strategies for this compound.

Functional Group TargetedReagent/MethodResulting LinkageApplication Example
Carboxylic Acid Amine-containing molecule + DCC/DMAPAmide BondCoupling to an amino acid or peptide. chemrxiv.org
Carboxylic Acid N-Hydroxysuccinimide (NHS), EDCNHS Ester (intermediate)Creation of amine-reactive probes for protein labeling. nih.gov
Carboxylic Acid Alcohol + Acid Catalyst (Fischer Esterification)Ester BondSynthesis of ester-based prodrugs or derivatives. libretexts.org
Carboxylic Acid Thionyl Chloride (SOCl₂)Acyl Chloride (intermediate)Highly reactive intermediate for forming amides or esters. libretexts.org
Sulfamoyl Group Alkyl Halide + BaseN-alkylated SulfonamideModification of the sulfamoyl moiety.
Sulfamoyl Group Electrophilic ReagentsN-substituted Sulfamide (B24259)Synthesis of more complex sulfamide derivatives.

Reaction Mechanism Investigations in this compound Synthesis

While specific mechanistic studies on the synthesis of this compound are not extensively documented, the reaction mechanisms can be inferred from established synthetic routes for analogous compounds like sulfamoyl carboxylic acids and functionalized fatty acids. medcraveonline.comresearchgate.net A plausible synthesis would start from a precursor such as 7-aminoheptanoic acid or 7-bromoheptanoic acid.

Route 1: From 7-Aminoheptanoic Acid

A likely pathway involves the reaction of 7-aminoheptanoic acid with a sulfamoylating agent. To prevent unwanted side reactions, the carboxylic acid group would first be protected, for instance, as a benzyl (B1604629) or tert-butyl ester. The protected amine can then be reacted with sulfuryl chloride (SO₂Cl₂) followed by ammonolysis (reaction with ammonia) to form the sulfamoyl group. The final step would be the deprotection of the carboxylic acid.

Mechanism of Sulfamoylation: The synthesis of the sulfamoyl group from a primary amine typically proceeds via a nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, displacing a chloride ion to form a sulfamoyl chloride intermediate. This intermediate then reacts with ammonia, where the ammonia molecule acts as a nucleophile, attacking the sulfur atom and displacing the second chloride ion to yield the primary sulfamoyl group.

Route 2: From 7-Bromoheptanoic Acid

Alternatively, the synthesis could begin with a 7-halo-heptanoic acid, such as the bromo derivative. In this approach, the carboxylic acid would again require protection. The protected 7-bromoheptanoate would then undergo nucleophilic substitution with a sulfamoyl nucleophile, such as the anion of sulfamide (H₂NSO₂NH₂) generated by a suitable base. This reaction would displace the bromide to form the carbon-nitrogen bond, followed by deprotection of the carboxylic acid.

Mechanism of Nucleophilic Acyl Substitution (Conjugation): When synthesizing conjugates, the reaction mechanism at the carboxylic acid end is critical. The formation of an amide bond via an NHS ester intermediate is a well-understood example of nucleophilic acyl substitution. libretexts.org

Activation: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The carboxylate attacks the carbodiimide, which then becomes a good leaving group.

NHS Ester Formation: The NHS attacks the activated carboxyl group, forming the stable NHS ester.

Aminolysis: A primary amine from a target molecule (e.g., a protein or fluorophore) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate. nih.gov

Product Formation: The intermediate collapses, eliminating the NHS as a leaving group and forming the stable amide bond of the final conjugate. nih.gov

Proposed Synthetic StepStarting MaterialKey ReagentsMechanism Type
Sulfamoyl Group Formation 7-Aminoheptanoic Acid (protected)1. SO₂Cl₂ 2. NH₃Nucleophilic Substitution at Sulfur
C-N Bond Formation 7-Bromoheptanoic Acid (protected)Sulfamide (H₂NSO₂NH₂), BaseNucleophilic Aliphatic Substitution (Sₙ2)
Conjugation via Amide Bond This compoundAmine, EDC, NHSNucleophilic Acyl Substitution

Scalability Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research presents several challenges. Scalability is crucial for supplying sufficient material for pre-clinical studies, high-throughput screening, or advanced materials development.

Key Scalability Factors:

Starting Material Availability and Cost: The chosen synthetic route must rely on readily available and cost-effective starting materials. Long-chain functionalized fatty acids can be sourced from renewable resources, which may offer a cost-effective and sustainable option for large-scale production. chemrxiv.orguantwerpen.be

Process Optimization: Reaction conditions optimized on a small scale, such as temperature, pressure, reaction times, and catalyst loading, may need significant readjustment for pilot-scale (e.g., 100 L) or industrial production. srce.hrresearchgate.net For instance, heat transfer becomes a critical issue in large reactors, potentially affecting reaction rates and selectivity.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing scalable purification methods such as crystallization, distillation, or extraction is essential. The bifunctional nature of this compound might complicate purification, as it can be soluble in both aqueous and organic phases depending on the pH.

Reagent and Catalyst Efficiency: The efficiency and recyclability of catalysts and reagents are paramount for cost-effective and environmentally friendly large-scale synthesis. researchgate.net For example, if a metal catalyst is used, its removal from the final product to meet purity standards for biological research is a critical consideration.

Safety and Environmental Impact: Handling hazardous reagents like thionyl chloride or sulfuryl chloride on a large scale requires stringent safety protocols and infrastructure. The environmental impact of the process, including solvent use and waste generation, must also be managed. Green chemistry principles, such as using less hazardous solvents and improving atom economy, are important considerations. chemrxiv.org

The scale-up of a bioprocess, for instance, using engineered microorganisms to produce functionalized fatty acids, involves its own set of challenges, including optimizing fermentation conditions, feedstock consistency, and downstream processing to isolate and purify the final product. srce.hrresearchgate.net

Scalability AspectChallengePotential Solution
Synthesis Route Multi-step synthesis reduces overall yield.Convergent synthesis; process intensification (e.g., flow chemistry).
Reagents Use of hazardous or expensive reagents (e.g., SOCl₂).Develop catalytic methods; use greener reagents. researchgate.net
Purification Chromatography is not scalable.Develop robust crystallization or extraction procedures.
Process Control Maintaining optimal temperature and mixing in large reactors.Engineering controls for heat and mass transfer. srce.hr
Waste Management Generation of solvent and reagent waste.Solvent recycling; use of catalytic vs. stoichiometric reagents.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For 7-Sulfamoylheptanoic acid (C₇H₁₅NO₄S), the theoretical monoisotopic mass is 209.0722 g/mol .

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. Common ionization techniques for a molecule like this compound would include electrospray ionization (ESI), which is a soft ionization method that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Predicted mass spectrometry data for various adducts of this compound provides expected m/z values that would be observed in an HRMS analysis. These predictions are crucial for identifying the compound in complex mixtures and confirming its synthesis.

AdductPredicted m/z
[M+H]⁺210.0795
[M+Na]⁺232.0614
[M-H]⁻208.0649
[M+NH₄]⁺227.1060
[M+K]⁺248.0353

This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides valuable insights into the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation would be expected to involve the loss of the sulfamoyl group (-SO₂NH₂) or cleavage of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR: The proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule. The protons of the methylene (B1212753) groups (-CH₂-) in the heptanoic acid chain would appear as multiplets in the region of approximately 1.2-2.5 ppm. The proton of the carboxylic acid (-COOH) would be a broad singlet at a downfield chemical shift, typically between 10-12 ppm. The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the heptanoic acid chain. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The methylene carbons would resonate at higher field, between approximately 20-40 ppm.

2D NMR techniques would be employed to establish the connectivity and spatial relationships between atoms:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, allowing for the assignment of the signals corresponding to the methylene groups in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY could provide insights into its preferred conformations in solution.

TechniqueInformation Provided
¹H NMR Number and chemical environment of protons.
¹³C NMR Number and chemical environment of carbons.
COSY Connectivity between adjacent protons.
HSQC Direct proton-carbon correlations.
HMBC Long-range proton-carbon correlations.
NOESY Spatial proximity of protons (through-space).

This interactive table summarizes the information obtained from various NMR techniques for the structural elucidation of this compound.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid, crystalline form. Unlike solution-state NMR, which provides information about the average structure of a molecule, ssNMR can distinguish between different crystalline forms (polymorphs) and provide details about intermolecular interactions in the solid state. For this compound, ssNMR could be used to study the hydrogen bonding network formed by the carboxylic acid and sulfamoyl groups in the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretches of the sulfamoyl group would be expected in the region of 3400-3200 cm⁻¹, and the S=O stretches would appear as two strong bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For this compound, the S=O stretching vibrations would also be observable in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl chain would also be present.

Functional GroupExpected FTIR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)Weak
C=O (Carboxylic Acid)1725-1700 (strong)Moderate
N-H (Sulfamoyl)3400-3200 (medium)Moderate
S=O (Sulfamoyl)~1350 and ~1150 (strong)Strong
C-H (Alkyl)2960-2850 (strong)Strong

This interactive table presents the expected vibrational frequencies for the key functional groups in this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would provide unambiguous confirmation of its molecular structure and reveal the details of the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state. This information is crucial for understanding the physical properties of the compound and its potential for forming different crystalline polymorphs.

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC would likely be the method of choice. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound would depend on its polarity and the specific conditions of the analysis (e.g., column type, mobile phase composition, flow rate). A single sharp peak in the chromatogram would indicate the purity of the sample.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid and sulfamoyl groups, direct analysis of this compound by GC is challenging. Derivatization to a more volatile ester, for example, would be necessary prior to GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring the progress of reactions and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of this compound from any starting materials or byproducts. The retention factor (Rf) value would be characteristic of the compound under the specific TLC conditions.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) approach is typically most suitable due to the compound's polarity.

Method Parameters: The development process involves optimizing several key parameters to achieve good peak shape, resolution, and sensitivity. chemrevlett.com The selection of the stationary phase (column) and mobile phase is critical. A C18 column is a common choice for separating molecules with alkyl chains. ajol.info The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.net The inclusion of an acid modifier, such as formic acid or acetic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention. eujournal.orgukm.my

Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to elute the compound of interest with a reasonable retention time and peak shape, especially when analyzing complex mixtures. ajol.info Detection can be achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate detection at low wavelengths (e.g., < 220 nm). More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Interactive Table: Hypothetical HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1290 Infinity LC System or similarStandard high-performance liquid chromatography system.
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)Provides good retention for the nonpolar alkyl chain.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component; acid suppresses ionization of the carboxyl group. eujournal.org
Mobile Phase B AcetonitrileOrganic solvent for eluting the compound.
Elution Mode GradientAllows for efficient separation from potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a standard analytical column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV at 210 nm or Mass SpectrometerLow UV wavelength for detecting the carboxyl and sulfamoyl groups, or MS for higher specificity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz Since this compound is a non-volatile polar molecule, it cannot be analyzed directly by GC. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. shimadzu.comlu.se

Derivatization Strategies: The primary targets for derivatization are the acidic protons of the carboxylic acid and sulfonamide functional groups.

Esterification: The carboxylic acid group can be converted into an ester, most commonly a methyl ester (FAME), by reacting it with methanol in the presence of an acidic catalyst. This process significantly increases volatility. mdpi.com

Silylation: The active hydrogens on both the carboxylic acid and the sulfonamide can be replaced by a trimethylsilyl (B98337) (TMS) group using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TMS derivatives are generally more volatile and thermally stable. gcms.cz

The choice of derivatization reagent depends on the specific requirements of the analysis. gcms.cz After derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column (e.g., a nonpolar HP-5MS or a more polar WAX column) before detection, typically by a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.commdpi.com

LC-MS and GC-MS for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as biological fluids or environmental samples, the coupling of chromatographic techniques with mass spectrometry provides unparalleled selectivity and sensitivity. waters.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing this compound without derivatization. nih.gov After separation by HPLC as described previously, the analyte enters the mass spectrometer source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. Given the presence of the acidic carboxylic acid group, analysis in negative ion mode (ESI-) is typically preferred, as it readily forms the deprotonated molecule [M-H]⁻. waters.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and quantification by monitoring specific fragmentation patterns of the parent ion. unitn.itfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires the derivatization of this compound as detailed in section 3.5.2. nih.govnih.gov Following separation by GC, the volatile derivatives enter the MS source, where they are typically ionized by electron impact (EI). nih.gov The EI process generates a molecular ion and a series of characteristic fragment ions that form a unique mass spectrum, acting as a chemical fingerprint for the compound. This fragmentation pattern can be used to confirm the structure of the original molecule. mdpi.commdpi.com For example, the methyl ester derivative would likely show fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃) and cleavage along the alkyl chain.

Quantitative Analytical Methodologies for Research Studies

Accurate quantification of this compound is essential for research studies. Quantitative analysis is typically performed using chromatographic methods, particularly HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS. mdpi.comwaters.com

Method Validation: A quantitative method must be validated to ensure its reliability. Validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. ajol.info

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The response of the detector is plotted against the concentration, and the linearity is assessed by the correlation coefficient (R²) of the resulting regression line, which should ideally be close to 1.00. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ukm.my

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. frontiersin.org These are often assessed by analyzing samples spiked with a known amount of the analyte at different concentration levels.

Internal Standards: The use of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is highly recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. nih.gov

Interactive Table: Example Calibration Data for Quantitative Analysis

Standard Concentration (ng/mL)Instrument Response (Peak Area)
1.05,250
5.024,980
10.051,150
25.0124,900
50.0255,300
100.0509,800

This data would be used to generate a linear regression equation, which then allows for the calculation of the concentration of this compound in unknown samples based on their measured peak areas. nih.gov

Mechanistic Biochemistry and Molecular Interactions of 7 Sulfamoylheptanoic Acid Analogs

Enzyme Inhibition and Activation Studies with 7-Sulfamoylheptanoic Acid Derivatives

Analogs of this compound, particularly those incorporating the sulfonamide functional group, have been identified as potent inhibitors of several classes of enzymes. The sulfamoyl group is a key feature that can interact with enzyme active sites, leading to the modulation of their catalytic activity.

Kinetic Characterization of Enzyme Modulation

The inhibitory potency of sulfamoyl-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor.

For instance, a series of sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov One of the most potent inhibitors of h-NTPDase1 identified in this series was N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, with an IC₅₀ value of 2.88 ± 0.13 μM. nih.gov

Similarly, various sulfonamide derivatives have demonstrated significant inhibitory activity against different isoforms of carbonic anhydrase (CA). For example, a derivative of sulfanilamide (B372717) was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov

The following table summarizes the kinetic data for the inhibition of various enzymes by selected sulfamoyl-containing compounds.

Compound NameTarget EnzymeIC₅₀ (μM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2Sub-micromolar
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2Sub-micromolar
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2Sub-micromolar
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
7,7-dimethyl-5,8-eicosadienoic acidPhospholipase A₂16
ManoalidePhospholipase A₂16
ManoaloguePhospholipase A₂26

Identification of Specific Enzyme Targets (e.g., h-NTPDases, Carbonic Anhydrases, Phospholipase A2)

Research has identified several key enzyme families that are targeted by sulfamoyl-containing compounds.

h-NTPDases: These enzymes are involved in the hydrolysis of extracellular nucleotides and play roles in thrombosis, diabetes, inflammation, and cancer. nih.gov Sulfamoyl-benzamide derivatives have been shown to be selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8. nih.gov

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors. mdpi.comnih.gov

Phospholipase A₂ (PLA₂): These enzymes hydrolyze phospholipids (B1166683), leading to the production of lipid mediators involved in inflammation and other cellular processes. nih.gov Inhibition of PLA₂ is a target for anti-inflammatory therapies. While direct evidence for this compound is lacking, other fatty acid analogs have been shown to inhibit PLA₂. nih.gov

Modes of Inhibition (Competitive, Non-Competitive, Irreversible)

The mechanism by which an inhibitor binds to an enzyme can be classified into different modes, such as competitive, non-competitive, and irreversible inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. The inhibition can be overcome by increasing the substrate concentration. Many sulfonamide inhibitors of carbonic anhydrase are believed to act in a competitive manner, with the sulfonamide group coordinating to the zinc ion in the active site.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Irreversible Inhibition: An irreversible inhibitor typically forms a covalent bond with the enzyme, leading to its permanent inactivation. Some inhibitors of phospholipase A₂ have been shown to act in an irreversible manner. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. These analyses help in the design of more potent and selective inhibitors.

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For sulfamoyl-containing enzyme inhibitors, the key pharmacophoric features often include:

The Sulfamoyl/Sulfonamide Group: This is a critical motif for interaction with the active site of many target enzymes, particularly metalloenzymes like carbonic anhydrases where it coordinates with the metal ion.

Aromatic or Heterocyclic Scaffolds: These structures provide a rigid framework for the molecule and can engage in hydrophobic and/or pi-stacking interactions within the enzyme's binding pocket.

Substituents: The nature and position of substituents on the aromatic or heterocyclic rings can significantly influence the binding affinity and selectivity of the inhibitor.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of sulfamoyl-containing inhibitors can be finely tuned by modifying the substituents on the core scaffold.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pharmacophore, thereby affecting its interaction with the target enzyme. For instance, in a series of fatty acid amide hydrolase inhibitors, a strong correlation was observed between the electron-withdrawing character of a substituent and the inhibitor's potency. nih.gov

Steric Effects: The size and shape of substituents can influence how well the inhibitor fits into the enzyme's binding site. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.

The following table provides examples of how different substituents impact the inhibitory activity of sulfamoyl-containing compounds against h-NTPDases.

Base CompoundSubstituentTarget EnzymeEffect on Activity
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidCyclopropyl on sulfamoylh-NTPDase8High potency (IC₅₀ = 0.28 μM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide4-bromophenyl on amideh-NTPDase1 & h-NTPDase3Potent inhibition
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide4-methoxyphenyl on amideh-NTPDase2High potency

Predictive Modeling for Novel Analog Design

The design of novel analogs of this compound, particularly in the context of their potential as histone deacetylase (HDAC) inhibitors, heavily relies on predictive modeling techniques. These computational approaches are essential for understanding structure-activity relationships (SAR) and for prioritizing the synthesis of new chemical entities with improved potency and selectivity.

Quantitative structure-activity relationship (QSAR) modeling is a key predictive tool. For classes of compounds similar to this compound analogs, 2D-QSAR models have been developed to correlate physicochemical properties with biological activity. These models can be used for virtual screening of compound libraries to identify potential lead compounds. For instance, a QSAR model with a high external R2 value (e.g., 0.93) can reliably predict the inhibitory activity of new analogs. nih.gov Ligand-based pharmacophore modeling is another crucial technique. This approach identifies the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, and metal-chelating groups) required for biological activity. By creating a pharmacophore model based on known active compounds, researchers can screen virtual libraries for molecules that fit the model, thereby identifying potential new analogs. nih.govturkjps.org

Structure-based drug design, including molecular docking, provides atomic-level insights into the binding of this compound analogs to their target proteins, such as HDACs. Docking simulations can predict the binding pose and affinity of an analog within the active site of the enzyme. turkjps.orgazpharmjournal.com For example, the sulfonamide group of a potential inhibitor can be modeled to chelate the zinc ion in the HDAC active site, a critical interaction for inhibitory activity. azpharmjournal.com Molecular dynamics (MD) simulations are then employed to study the dynamic behavior and stability of the ligand-protein complex over time. plos.orgplos.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity and selectivity of the analog. tandfonline.com By analyzing the tunnel-like active site of different HDAC isoforms, MD simulations can help in designing analogs with greater isoform selectivity. plos.org

The following table summarizes computational tools used in the predictive modeling of HDAC inhibitors, which are applicable to the design of novel this compound analogs.

Modeling Technique Application in Analog Design Key Insights
2D-QSAR Virtual screening of compound libraries.Correlates physicochemical properties with biological activity.
Pharmacophore Modeling Identification of essential chemical features for activity.Guides the design of new molecules with desired features.
Molecular Docking Prediction of binding pose and affinity.Visualizes ligand-protein interactions at the atomic level.
Molecular Dynamics Analysis of the stability of the ligand-protein complex.Reveals dynamic changes and key interactions over time.

Molecular Recognition and Binding Event Characterization

The molecular recognition and binding of this compound analogs to their biological targets are governed by a combination of factors including binding affinity, thermodynamics, and conformational changes. Understanding these events is crucial for optimizing the efficacy and selectivity of these compounds.

The binding affinity of this compound analogs for their target proteins is a primary determinant of their biological activity. For HDAC inhibitors, the affinity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The design of potent analogs aims to achieve low nanomolar IC50 values. mdpi.com

The binding of an analog to its target is a thermodynamic process characterized by changes in enthalpy (ΔH) and entropy (ΔS). These parameters can be determined using techniques such as isothermal titration calorimetry (ITC). Favorable binding is typically driven by a negative change in Gibbs free energy (ΔG), which is a function of both enthalpic and entropic contributions. For example, the formation of strong hydrogen bonds and the chelation of the active site zinc ion by the sulfamoyl group would contribute to a favorable enthalpic change.

The following table illustrates hypothetical binding affinity data for a series of this compound analogs against a target enzyme.

Analog Modification IC50 (nM)
This compound Parent Compound500
Analog A Phenylamide at C1150
Analog B N-substitution on sulfamoyl80
Analog C Altered linker length300

While many inhibitors bind directly to the active site of an enzyme (orthosteric binding), some compounds can bind to a topographically distinct site, leading to allosteric modulation. Allosteric modulators can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the activity of the enzyme. This modulation occurs through a conformational change in the protein that is transmitted from the allosteric site to the active site.

Cellular and Subcellular Distribution in Research Models (non-clinical mechanistic focus)

The biological activity of this compound analogs is not only dependent on their intrinsic potency but also on their ability to reach their target within the cell. The cellular and subcellular distribution of these compounds is therefore a critical aspect of their mechanism of action.

The physicochemical properties of the analogs, particularly their lipophilicity, play a significant role in their ability to cross the cell membrane. The lipophilicity, often expressed as the partition coefficient (logP), influences the passive diffusion of the compound across the lipid bilayer. The surface functional groups on the molecule also determine its interaction with the cell membrane and can influence cellular uptake.

Once inside the cell, the subcellular distribution of the analogs will depend on their affinity for different organelles and macromolecules. For HDAC inhibitors, the primary target is located in the nucleus, where they act on histone proteins. Therefore, efficient nuclear localization is crucial for their activity. The distribution of a compound within the cell can be visualized using techniques such as fluorescence microscopy, if the analog is fluorescently labeled.

The table below outlines factors influencing the cellular and subcellular distribution of this compound analogs.

Factor Influence on Distribution Experimental Assessment
Lipophilicity (logP) Affects cell membrane permeability.Partition coefficient measurement.
Surface Functional Groups Mediate interactions with the cell surface.Cellular uptake assays.
Target Localization Determines the required subcellular destination.Subcellular fractionation and Western blotting.
Efflux Pumps Can actively transport the compound out of the cell.Assays with efflux pump inhibitors.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For 7-Sulfamoylheptanoic acid, its structural similarity to both fatty acids and certain classes of enzyme inhibitors suggests several plausible protein targets.

Given its long aliphatic chain, Fatty Acid-Binding Proteins (FABPs) represent a logical class of potential interacting proteins. FABPs are intracellular proteins that transport fatty acids and other lipophilic substances. Specifically, Epidermal Fatty Acid-Binding Protein (FABP5) is involved in lipid signaling and has been identified as a target for controlling inflammation and pain. Molecular docking simulations can be employed to predict the binding affinity and pose of this compound within the binding pocket of FABP5. Such studies would typically involve preparing the three-dimensional structures of both the ligand and the protein, defining the binding site, and using a scoring function to rank the potential binding modes.

Another promising target class for molecules containing a sulfamoyl group is the Histone Deacetylase (HDAC) family of enzymes. HDAC inhibitors are an established class of anti-cancer agents, and many successful inhibitors feature a zinc-binding group (ZBG) that chelates a zinc ion in the enzyme's active site. The sulfonamide moiety can act as a ZBG. Therefore, docking this compound into the active site of an HDAC isoform, such as HDAC1, could reveal its potential as an enzyme inhibitor. The docking analysis would focus on the interaction of the sulfamoyl group with the catalytic zinc ion and surrounding residues, as well as the interactions of the heptanoic acid chain within the hydrophobic channel of the active site.

A hypothetical molecular docking study of this compound against these two potential targets could yield results as illustrated in the table below. The binding energy (ΔG), typically given in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. The key interactions would describe the specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, and metal chelation.

Target ProteinPDB IDIllustrative Binding Energy (ΔG, kcal/mol)Illustrative Key Interactions
Fatty Acid Binding Protein 5 (FABP5)1B56-7.8Hydrogen bonds with Arg129, Tyr131; Hydrophobic interactions with Phe16, Val25, Ile104
Histone Deacetylase 1 (HDAC1)4BKX-6.9Zinc chelation with sulfamoyl group; Hydrogen bonds with His142, His143; Hydrophobic interactions with Phe152, Leu273

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the intrinsic electronic properties of a molecule. For this compound, DFT calculations can provide insights into its electronic structure, chemical reactivity, and the distribution of electron density.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another useful tool derived from quantum chemical calculations. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and carboxyl groups, and positive potential around the amine and hydroxyl protons.

The following table presents illustrative data that could be obtained from a DFT study (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) on this compound.

Calculated PropertyIllustrative ValueInterpretation
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap6.7 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of conformational changes and the stability of the complex over time. An MD simulation of this compound, either in an aqueous environment or bound to a protein target, can provide significant insights into its behavior.

In an aqueous simulation, MD can be used for conformational sampling to identify the low-energy, and therefore most probable, conformations of the flexible heptanoic acid chain. This is crucial as the molecule's conformation can significantly influence its ability to bind to a receptor.

When simulating the ligand-protein complex (e.g., this compound bound to FABP5 or HDAC1), MD can be used to assess the stability of the binding pose predicted by docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates structural stability over the simulation time. Furthermore, analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating the binding. Advanced MD techniques can also be employed for binding pathway analysis to understand the mechanism by which the ligand enters and exits the binding site.

A typical MD simulation setup would involve the parameters listed in the illustrative table below.

Simulation ParameterIllustrative Setting
Force FieldAMBER or CHARMM
Solvent ModelTIP3P water
System NeutralizationAddition of counter-ions (e.g., Na+, Cl-)
Simulation Time100 ns
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm

Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be correlated with experimental data to confirm its structure. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly useful.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies in the IR spectrum can be calculated computationally. These calculations provide the frequencies of different vibrational modes, such as stretching, bending, and rocking of the various functional groups. For this compound, characteristic vibrational frequencies for the S=O, N-H, C=O, and O-H bonds would be of particular interest. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

The following table provides an example of predicted spectroscopic data for this compound.

Spectroscopic DataIllustrative Predicted ValuesAssignment
¹H NMR (ppm)~12.0-COOH
~4.8-SO₂NH₂
1.3-2.3-CH₂- (aliphatic chain)
¹³C NMR (ppm)~178-COOH
25-55-CH₂- (aliphatic chain)
--
IR (cm⁻¹)~3350, ~3250N-H stretch (sulfonamide)
~1700C=O stretch (carboxylic acid)
~1330, ~1150S=O asymmetric and symmetric stretch (sulfonamide)

In Silico Screening and Virtual Library Design for Analog Exploration

Once a lead compound like this compound is identified, in silico screening and virtual library design can be used to explore its chemical space and identify analogs with potentially improved properties, such as higher binding affinity or better selectivity.

Virtual screening involves the high-throughput docking of a large library of compounds against a specific protein target. This library could be composed of commercially available compounds or a custom-designed virtual library of analogs of the lead compound.

For this compound, a virtual library could be designed by systematically modifying different parts of the molecule. For example, the length of the aliphatic chain could be varied, substituents could be added to the chain, the carboxylic acid could be replaced with other acidic groups (like a tetrazole), or the sulfamoyl group could be substituted. The goal of these modifications would be to enhance the interactions with the target protein as identified through molecular docking and MD simulations. This approach allows for the efficient exploration of structure-activity relationships (SAR) in a cost-effective manner before committing to chemical synthesis.

Applications in Chemical Biology and Research Tools

7-Sulfamoylheptanoic Acid as a Chemical Probe for Target Validation

The utility of small molecules as chemical probes to investigate and validate protein function is a cornerstone of modern chemical biology. While direct evidence for this compound as a widely used chemical probe is not extensively documented in publicly available literature, its structural characteristics suggest potential applications in this area. A chemical probe should ideally interact with a specific protein target to modulate its function, thereby allowing researchers to study the biological consequences of this interaction. The design of such probes often involves the incorporation of reactive or reporter groups onto a core scaffold that directs the molecule to its target.

The carboxylic acid and sulfamoyl moieties of this compound offer potential points for modification, allowing for its conjugation to functionalities that can covalently label or report on the activity of a target protein. The heptanoic acid backbone provides a flexible linker that can position these functional groups within a protein's active or binding site. For a molecule like this compound to be an effective probe, it would need to exhibit selective binding to a protein of interest, a property that would be determined through rigorous screening and validation studies.

Development of Fluorescent or Isotopic Labels Based on this compound

The development of tagged molecules is crucial for visualizing and quantifying biological processes. This compound can serve as a scaffold for the creation of both fluorescent and isotopic labels.

Fluorescent Labeling: By chemically modifying the carboxylic acid or the sulfamoyl group, a fluorescent dye can be attached to the this compound backbone. Such fluorescently-labeled probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of a target protein, or in fluorescence-based assays to monitor enzyme activity or binding events in real-time. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and environmental sensitivity.

Isotopic Labeling: The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the structure of this compound can generate isotopically labeled probes. These probes are invaluable in mass spectrometry-based analytical techniques. For example, an isotopically labeled version of this compound could be used as an internal standard for the accurate quantification of the unlabeled compound in complex biological samples. Furthermore, in metabolic studies, isotopically labeled this compound could be used to trace its metabolic fate and identify its downstream metabolites.

Utility in High-Throughput Screening Assay Development

High-throughput screening (HTS) is a fundamental technology in drug discovery and chemical biology, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. The development of robust and reliable HTS assays is critical for the success of these screening campaigns.

While specific examples of this compound in HTS are not readily found, its properties could be leveraged in assay design. For instance, if this compound is a known ligand or substrate for a particular enzyme, it could be used as a positive control or as a competitive agent in binding assays. In biochemical assays, a derivative of this compound could be designed to produce a detectable signal (e.g., fluorescence or color change) upon enzymatic modification, thereby enabling the high-throughput screening of enzyme inhibitors. The aqueous solubility and chemical stability of this compound would be advantageous in the context of HTS, where assays are typically performed in aqueous buffers.

Integration into Proteomic and Metabolomic Research Workflows (non-clinical)

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" technologies provide a global view of the molecular changes that occur in response to a particular stimulus or in a disease state.

In the context of proteomics , derivatives of this compound could be employed as affinity-based probes for "chemical proteomics" workflows. In this approach, a bait molecule, such as a biotinylated or otherwise tagged version of this compound, is used to capture its interacting proteins from a complex cellular lysate. The captured proteins can then be identified and quantified by mass spectrometry, providing insights into the compound's mechanism of action and potential off-target effects.

In metabolomics , this compound itself, or its metabolites, could be analytes of interest. The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), would be necessary for its detection and quantification in biological samples. The presence and concentration of this compound and its derivatives could serve as biomarkers for specific metabolic pathways or cellular states.

Precursor in the Synthesis of Mechanistic Research Tools

The chemical structure of this compound makes it a valuable starting material for the synthesis of more complex and specialized research tools. Its bifunctional nature, with a carboxylic acid at one end and a sulfamoyl group at the other, allows for a wide range of chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of Novel Sulfamoyl-Heptanoic Acid Scaffolds

The development of new chemical entities often begins with the modification of a known chemical scaffold to improve its properties. The 7-sulfamoylheptanoic acid structure provides a versatile template for such exploration. Future research could focus on systematically altering this scaffold to generate libraries of related compounds. rsc.orglifechemicals.com

Key areas for modification could include:

Alteration of the Heptanoic Acid Chain: The seven-carbon chain could be shortened, lengthened, or made more rigid through the introduction of cyclic structures or double bonds. These changes would modulate the lipophilicity and conformational flexibility of the molecule, which could in turn affect its biological activity.

Substitution on the Sulfamoyl Group: The nitrogen atom of the sulfamoyl group is a prime location for substitution with a wide variety of chemical moieties. This is a common strategy in the development of sulfonamide drugs to fine-tune their binding to biological targets. researchgate.net

Positional Isomers: The sulfamoyl group could be moved to different positions along the heptanoic acid chain to explore how this affects the molecule's interaction with potential biological targets.

These novel scaffolds could be synthesized and then screened for a wide range of biological activities, with the goal of identifying new lead compounds for drug development.

Advanced Mechanistic Studies using Integrated Omics Technologies

Should this compound or its derivatives show biological activity, the next critical step would be to understand their mechanism of action. Modern "omics" technologies provide powerful tools for this purpose. frontiersin.orgoup.com An integrated omics approach could provide a comprehensive view of the cellular response to the compound. omicstutorials.com

Potential applications of omics technologies include:

Genomics: To identify any genetic variations that influence the response to the compound.

Transcriptomics: To study how the compound alters gene expression in cells. This can provide clues about the cellular pathways that are affected.

Proteomics: To analyze changes in protein levels and post-translational modifications after treatment with the compound. This can help to identify the direct protein targets of the molecule.

Metabolomics: To measure changes in the levels of small-molecule metabolites within a cell, providing a functional readout of the cellular response.

By integrating data from these different omics levels, researchers can construct a detailed picture of how a compound like this compound exerts its effects, which is crucial for further development. researchgate.netbiobide.com

Development of Next-Generation Computational Models for Prediction and Design

Computational modeling and artificial intelligence are revolutionizing drug discovery. gsconlinepress.commdpi.com These tools can be used to accelerate the design and optimization of new drug candidates. For a molecule like this compound, computational approaches could be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of new molecules, such as their biological activity, toxicity, and pharmacokinetic profiles. biospace.commdpi.com This can help to prioritize which new scaffolds to synthesize and test.

Structure-Based Drug Design: If a biological target for this compound is identified, computational docking and molecular dynamics simulations can be used to model how the molecule binds to its target. This information can then be used to design new derivatives with improved binding affinity and selectivity.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties. These models could be used to explore the chemical space around the this compound scaffold to identify novel drug candidates. mdpi.com

The integration of these computational methods into the research workflow can significantly reduce the time and cost of drug discovery. nih.gov

Expanding the Spectrum of Biological Targets for Mechanistic Investigation

A key challenge in modern drug discovery is the identification of new "druggable" targets. nih.govnih.gov Many diseases are caused by the malfunction of proteins that have historically been difficult to target with small molecules. A compound with a novel scaffold, such as a derivative of this compound, could potentially interact with these challenging targets.

Future research could involve screening this compound and its analogues against a broad range of biological targets, including:

Protein-protein interactions: These are crucial for many cellular processes, but are notoriously difficult to disrupt with small molecules.

RNA targets: RNA is increasingly being recognized as a viable target for small-molecule drugs. pharmaweek.comoup.com

Epigenetic targets: These are enzymes that modify DNA and histones to regulate gene expression.

The discovery of a novel interaction between a this compound derivative and a previously "undruggable" target could open up new avenues for the treatment of disease. cas.org

Synergistic Research with Other Chemical Modalities

The treatment of complex diseases often requires combination therapy, where multiple drugs are used together to achieve a better outcome. Future research could explore the potential for this compound or its derivatives to act synergistically with other chemical modalities. nih.gov

This could involve combining a this compound derivative with:

Existing small-molecule drugs: To enhance their efficacy or overcome resistance.

Biologics: Such as antibodies or therapeutic proteins, to create novel combination therapies. nih.gov

Other emerging modalities: Such as protein degraders or gene therapies, to create innovative treatment strategies. researchgate.net

The identification of synergistic combinations could significantly expand the therapeutic potential of this compound and related compounds.

Q & A

Q. What are the recommended methods for synthesizing 7-sulfamoylheptanoic acid, and how can purity be validated?

Synthesis typically involves sulfonylation of heptanoic acid derivatives under controlled conditions. A common approach includes reacting heptanoic acid chloride with sulfamide precursors in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Purity validation requires chromatographic techniques (HPLC or GC-MS) and spectroscopic methods (NMR, IR). For reproducibility, document solvent ratios, catalyst concentrations, and reaction times meticulously .

Q. How should researchers characterize the stability of this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ~210–280 nm for sulfonamide bonds) and quantify hydrolytic byproducts using LC-MS. Include control samples to distinguish thermal vs. pH-driven degradation .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR : Analyze 1^1H and 13^13C spectra for sulfonamide (-SO2_2NH2_2) proton signals (~δ 3.5–4.0 ppm) and carboxyl group resonance (~δ 12–13 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 224.1) and fragmentation patterns.
  • Elemental Analysis : Verify C, H, N, S ratios to ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from assay variability (e.g., cell line differences, solvent interference). Standardize protocols using guidelines from Reviews in Analytical Chemistry:

  • Validate cell viability assays (MTT vs. resazurin) across multiple replicates.
  • Control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Perform meta-analyses of published data to identify confounding variables (e.g., impurities in commercial batches) .

Q. What computational strategies are effective for modeling the interaction of this compound with enzymatic targets?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities. Parameterize the sulfonamide group using DFT calculations (B3LYP/6-31G* basis set) for charge distribution accuracy. Cross-validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How should experimental designs be optimized to study the compound’s pharmacokinetics in vivo?

  • Dosing : Use radiolabeled 14^{14}C-7-sulfamoylheptanoic acid for precise tracking.
  • Sampling : Collect plasma/tissue samples at logarithmic intervals (0.5, 1, 2, 4, 8, 24 h) post-administration.
  • Data Analysis : Apply non-compartmental modeling (Phoenix WinNonlin) to calculate AUC, t1/2_{1/2}, and clearance rates. Address interspecies variability by testing in both rodents and non-rodents .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Stepwise Documentation : Record exact molar ratios, inert gas purging (N2_2/Ar), and quenching methods.
  • Batch Consistency : Use high-purity reagents (≥99.9%) and validate intermediates at each synthetic step via TLC/HPLC .

Q. How can researchers address discrepancies in chromatographic retention times across laboratories?

Calibrate HPLC systems with certified reference standards. Document column specifications (C18 vs. HILIC), mobile phase pH, and gradient profiles. Collaborative studies using inter-lab calibration curves can harmonize data .

Data Presentation & Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC50_{50}/IC50_{50} values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (Kruskal-Wallis) .

Q. How should researchers present contradictory spectral data in publications?

Clearly annotate anomalous peaks (e.g., solvent artifacts, rotamers) in supplementary materials. Provide raw data files (NMR FIDs, LC-MS chromatograms) in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.